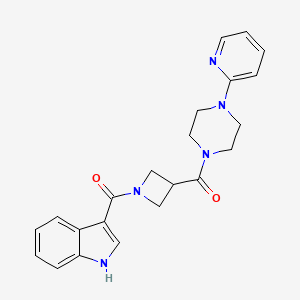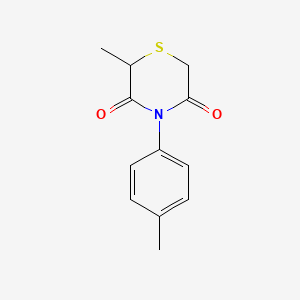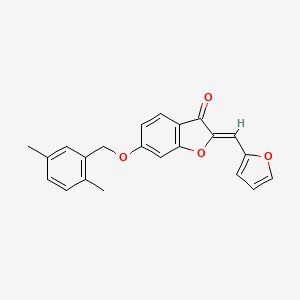![molecular formula C10H19ClN4 B2404212 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride CAS No. 1803610-12-9](/img/structure/B2404212.png)
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . Piperidine derivatives are known to have various therapeutic applications, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Scientific Research Applications
Pharmacological Activity and Hepatoprotective Properties
Research has demonstrated the pharmacological potential of piperidine derivatives. A study highlighted the high pharmacological activity of piperidine 2 - (5-furan-2-yl)-4-phenyl-1,2,4-triazoles-3-iltioatsetat, suggesting its potential as a hepatoprotective remedy in treating associative bacterioses in animals, metabolism disorders, and for its antioxidant and immunostimulating properties (Parchenko, Parhomenko & Izdepsky, 2013).
Antimicrobial Properties
Piperidine derivatives have also been noted for their strong antimicrobial activity. Studies have synthesized new derivatives containing piperidine or pyrrolidine rings, which exhibited potent antimicrobial properties. This suggests their potential application in combating microbial infections (Krolenko, Vlasov & Zhuravel, 2016).
Synthesis and Application in Medicinal Chemistry
The synthesis and application of piperidine derivatives in medicinal chemistry have been extensively studied. Compounds like 1-substituted piperidines have been synthesized and their pharmacological properties and uses have been explored, covering a range of therapeutic areas (Vardanyan, 2018). Moreover, the comprehensive study of the synthesis, characterization, and antimicrobial properties of triazole-thiazolidine clubbed heterocyclic compounds, including those with a piperidine moiety, underscores the relevance of these compounds in antimicrobial research (Rameshbabu, Gulati & Patel, 2019).
Analytical Chemistry and Quality Control
In the field of analytical chemistry and quality control, methodologies have been developed for determining the concentration of piperidine derivatives in pharmaceutical formulations, showcasing their significance in ensuring the quality and safety of pharmaceutical products (Varynskyi, Parchenko & Kaplaushenko, 2017).
Future Directions
The future research directions for “2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride” and similar compounds could involve further exploration of their therapeutic potential, synthesis methods, and mechanisms of action. More research is needed to fully understand their pharmacological properties and potential applications in medicine .
properties
IUPAC Name |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.ClH/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8;/h7-8,11H,3-6H2,1-2H3,(H,12,13,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGBFTQJRRAASO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)C2CCCCN2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2404132.png)


![Methyl 5-cyano-6-[(4-methoxyphenyl)sulfanyl]-2-methylnicotinate](/img/structure/B2404137.png)
![N-(6-Azabicyclo[3.2.1]octan-3-yl)-2,3,3-trimethylbutanamide](/img/structure/B2404138.png)

![1-(2,5-dimethoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2404142.png)


![N-[(3-chlorophenyl)methyl]-3-methyl-N-(3-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2404145.png)

![N-(4-acetylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2404149.png)
![1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-methoxyphenoxy)acetate](/img/structure/B2404150.png)
![(4-(4-Methoxyphenyl)piperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanone](/img/structure/B2404151.png)